molecular formula C19H27ClN2O B2951281 2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide CAS No. 954019-96-6

2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide

Cat. No. B2951281
CAS RN: 954019-96-6
M. Wt: 334.89
InChI Key: MHKBUITVLVMHCZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)acetamide, also known as CPP-109, is a chemical compound that belongs to the class of drugs known as acetylcholine esterase inhibitors. It is a derivative of the drug, vigabatrin, which is used to treat epilepsy. CPP-109 has been found to have potential therapeutic uses in the treatment of addiction and other neurological disorders.

Scientific Research Applications

Pharmaceutical Reference Standard

This compound is related to Cetirizine Related Compound C , which is used as a certified reference material in pharmaceutical analysis . It serves as a standard for ensuring the quality and purity of cetirizine, a commonly used antihistamine, during the manufacturing process.

Antibacterial Activity Research

Studies have synthesized related compounds to assess their antibacterial properties. For example, 2-(4-chlorophenyl)-4H-chromen-4-one , a flavone synthesized from a similar chalcone structure, was tested against various bacteria, including Escherichia coli and Staphylococcus aureus . Although this particular derivative showed weak activity, it highlights the potential for derivatives of the original compound to be explored for antibacterial properties.

Antioxidant Activity Research

The antioxidant properties of flavones related to this compound have been investigated. The research aims to synthesize flavones like 2-(4-chlorophenyl)-4H-chromen-4-one without plant extraction methods and evaluate their efficacy in scavenging free radicals . This application is crucial in understanding the compound’s potential in combating oxidative stress-related diseases.

Ketamine Impurity Profiling

Derivatives of the compound, such as (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone , are used as impurity reference materials in the analysis of ketamine, an anesthetic drug . This application is vital for drug safety and regulatory compliance.

Orphan Drug Designation

The European Commission granted orphan designation to a structurally related compound, CPI-0610 , for the treatment of myelofibrosis . This showcases the potential therapeutic applications of similar compounds in treating rare diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKBUITVLVMHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide

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